molecular formula C6H6N4O B1489611 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol CAS No. 923283-55-0

2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol

カタログ番号: B1489611
CAS番号: 923283-55-0
分子量: 150.14 g/mol
InChIキー: NCNHKGZVJKQTMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is a high-purity small molecule belonging to the pyrazolopyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery. This core structure serves as a bioisostere for purine bases, allowing it to interact with a variety of enzymatic targets, making it an invaluable building block for researchers developing novel therapeutic agents. The pyrazolopyrimidine scaffold is extensively investigated for its diverse biological activities. Recent studies highlight its significant potential in anticancer research, where analogous structures have demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, with IC50 values reaching the nanomolar range . Furthermore, derivatives have shown promising antiproliferative effects against various human cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) . Beyond oncology, this chemotype is also a key scaffold in the design of novel antimicrobial agents, with recent hybrids exhibiting potent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) , as well as in antiviral research against flaviviruses like Zika and Dengue . Additional research applications include the development of anti-inflammatory agents and Toll-like receptor 7 (TLR7) agonists for cancer immunotherapy . This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material with appropriate precautions in a controlled laboratory setting.

特性

IUPAC Name

2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-2-4-5(9-10)6(11)8-3-7-4/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNHKGZVJKQTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595025
Record name 2-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923283-55-0
Record name 2-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Classical Cyclization Approach

  • Starting Materials: Pyrazolone derivatives (bearing substituents at the 1- and 3-positions) and guanidine derivatives.
  • Reaction Conditions: Acidic medium (e.g., acetic acid or other protic acids), moderate heating.
  • Mechanism: Nucleophilic attack of guanidine on the pyrazolone carbonyl, followed by cyclization and dehydration to form the fused ring.
  • Yields: Moderate to good yields (typically 40–70%) depending on substituents and reaction parameters.

This method is widely reported in the synthesis of pyrazolo[4,3-d]pyrimidine derivatives, including analogs of this compound.

Microwave-Assisted Synthesis

Recent advances have introduced microwave irradiation to accelerate the cyclization process:

  • Advantages: Significantly reduced reaction times (minutes instead of hours), improved yields (up to 94%), and cleaner reaction profiles.
  • Typical Conditions: Use of DMF with POCl3 as a reagent under microwave irradiation at 120 °C for 5–8 minutes.
  • Outcome: Efficient formation of pyrazolo-fused heterocycles with excellent purity and yield.

Though this method has been demonstrated primarily for pyrazolo[3,4-d]pyridazinones, the principles are applicable to pyrazolo[4,3-d]pyrimidines, offering a promising route for this compound.

Industrial Production Methods

For large-scale synthesis, optimization focuses on maximizing yield and purity while minimizing reaction time and waste:

  • Continuous Flow Reactors: Allow precise control of temperature, mixing, and reaction time, enhancing reproducibility and scalability.
  • Purification Techniques: Advanced chromatographic or crystallization methods ensure high purity of the final product.
  • Reaction Optimization: Careful adjustment of reagent ratios, solvent choice, and temperature to improve cyclization efficiency.

These methods are adapted from laboratory protocols with modifications to suit industrial requirements.

Chemical Reaction Analysis and Reagents

This compound can undergo various chemical transformations, which are important for both its synthesis and derivatization:

Reaction Type Common Reagents Purpose/Outcome
Oxidation Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2) Introduce oxygen functionalities or modify ring substituents
Reduction Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) Reduce ketones or aldehydes to alcohols or amines
Substitution Various nucleophiles (amines, thiols) in suitable solvents Replace functional groups on aromatic or heterocyclic rings

These reactions allow modification of the compound for structure-activity relationship studies and pharmaceutical development.

Representative Research Findings and Data

A study by Wang et al. (2019) synthesized pyrazolo[4,3-d]pyrimidine derivatives with various substituents, isolating compounds analogous to this compound with yields around 47–67% and characterized by NMR and melting point data.

Compound ID Yield (%) Physical State Melting Point (°C) Key Spectroscopic Features (1H NMR)
1b 66.7 White powder 207–208 δ7.95 (s, OH), δ7.68 (s, ArH), δ4.43 (s, OCH3)
1d 47.4 Yellow solid 269–271 δ11.85 (s, NH), δ10.22 (s, SH), δ4.34 (s, OCH3)

These data confirm the successful synthesis and purity of pyrazolo[4,3-d]pyrimidine derivatives.

Summary Table of Preparation Methods

Method Key Features Reaction Time Yield Range (%) Advantages References
Classical Cyclization Acidic medium, pyrazolone + guanidine Several hours 40–70 Simple, well-established
Microwave-Assisted Synthesis DMF/POCl3, microwave irradiation 5–8 minutes Up to 94 Fast, high yield, clean reaction
Industrial Continuous Flow Optimized conditions, flow reactor Variable High Scalable, reproducible

化学反応の分析

Types of Reactions: 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学的研究の応用

Anti-inflammatory Applications

Recent studies have highlighted the potential of pyrazolo[4,3-d]pyrimidine derivatives in mitigating inflammatory responses. A notable investigation synthesized a series of pyrazolo[4,3-d]pyrimidine compounds and evaluated their activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages. Among these compounds, one derivative demonstrated significant inhibitory effects on cytokine production (IL-6 and TNF-α) with IC50 values of 2.64 μM for NO, 4.38 μM for IL-6, and 5.63 μM for TNF-α. This compound also showed promising anti-inflammatory activity in vivo in models of acute lung injury, indicating its potential as a therapeutic agent for inflammatory diseases .

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-d]pyrimidines

CompoundIC50 (μM) - NOIC50 (μM) - IL-6IC50 (μM) - TNF-α
4e2.644.385.63

Anticancer Applications

The anticancer potential of pyrazolo[4,3-d]pyrimidin-7-ol derivatives has been explored extensively. In vitro studies have shown that these compounds can inhibit cell growth in various cancer cell lines. For example, a study screened several synthesized compounds against MDA-MB-231 breast cancer cells using the MTT assay. However, none exhibited significant growth inhibition compared to established anticancer drugs like YM155 and menadione .

Another research effort focused on synthesizing triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines, which were evaluated for anticancer activity against multiple breast cancer cell lines. One compound demonstrated an IC50 value of 15.3 µM against MCF-7 cells, indicating that structural modifications could enhance the anticancer efficacy of these derivatives .

Table 2: Anticancer Activity of Pyrazolo Derivatives

Compound TypeCell LineIC50 (µM)
Pyrazolo[4,3-d]MDA-MB-231N/A
Triazole-linked GlycohybridMCF-715.3

Antiviral Applications

Pyrazolo[4,3-d]pyrimidines have also been investigated for their antiviral properties, particularly against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). A study identified several derivatives with promising antiviral activity through structure-activity relationship (SAR) analyses. Compounds were evaluated for their ability to inhibit viral replication in vitro, with some showing effective inhibition at concentrations that were not cytotoxic to host cells .

Table 3: Antiviral Activity Against Flaviviruses

CompoundVirus TypeEC90 (µM)CC50 (µM)
Compound 1ZIKV12.449.3
Compound 8DENVN/AN/A

Case Studies and Insights

  • Case Study on Inflammation : The synthesis and evaluation of a specific pyrazolo derivative revealed that it acts through the TLR4/p38 signaling pathway to suppress cytokine secretion in macrophages, providing insights into its mechanism of action as an anti-inflammatory agent.
  • Anticancer Exploration : Despite initial screenings showing limited efficacy against certain cancer cell lines, ongoing modifications and combinations with other pharmacophores are being explored to enhance activity.
  • Antiviral Development : The identification of effective compounds against ZIKV and DENV highlights the potential for developing new antiviral therapies based on pyrazolo scaffolds.

作用機序

The mechanism by which 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Analogs

3H-Pyrazolo[4,3-d]pyrimidin-7-ol
  • Molecular formula : C₅H₄N₄O .
  • Key differences : Lacks the methyl group at position 2, reducing steric hindrance.
  • Pharmacological relevance : Binds to hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a target in gout and Lesch-Nyhan syndrome therapy .
1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol (CAS 314021-93-7)
  • Similarity score : 0.68 (Tanimoto coefficient) .
  • Structural distinction : Methyl group at position 1 instead of 2, altering ring tautomerism and electronic distribution.
  • Implications : Positional isomerism may affect binding to enzymes like HGPRT or kinases.
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • Molecular formula : C₆H₆N₄O .
  • Key differences : Triazole ring replaces pyrazole, enhancing aromaticity.
  • Physical properties : Higher melting point (287°C) due to increased rigidity .

Substituent-Driven Analogs

6-(4-Bromo-2-chlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-ol
  • Structure : Pyrido-pyrimidine core with halogenated aryl and methylthio groups .
  • Synthetic yield : 93% via nucleophilic substitution, highlighting efficient methodologies applicable to the target compound .
5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
  • Structure : Ethoxyphenyl and n-propyl substituents; ketone replaces hydroxyl .
  • Functional impact : Ketone reduces hydrogen bonding capacity but increases electrophilicity for covalent interactions .

Key observations :

  • Methyl substitution at position 2 in pyrazolo-pyrimidines enhances selectivity for kinases like CDK7 .
  • Hydroxyl groups at position 7 are critical for HGPRT binding but may limit bioavailability due to high polarity .

生物活性

2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article reviews the compound's biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Target Enzyme : The primary target for this compound is CDK2, an essential enzyme in the regulation of the cell cycle. Inhibition of CDK2 disrupts normal cell cycle progression, leading to apoptosis in cancer cells.

Mode of Action : The compound binds to the active site of CDK2, forming hydrogen bonds with critical amino acid residues. This interaction stabilizes the inhibitor-enzyme complex and prevents substrate binding, effectively blocking the kinase activity necessary for cell cycle progression.

Cellular Effects

The inhibition of CDK2 by this compound leads to:

  • Cell Cycle Arrest : Induces arrest at the G1 phase of the cell cycle.
  • Apoptosis : Promotes programmed cell death in various cancer cell lines.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against multiple cancer cell lines. For example, it has been shown to induce apoptosis in MCF-7 breast cancer cells and other tumor models .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Lipophilicity : Its lipophilic nature facilitates easy diffusion across cell membranes.
  • Metabolism : The compound is primarily metabolized by cytochrome P450 enzymes in the liver, producing various metabolites that may also exhibit biological activity.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its inhibitory potency against CDK2 and other targets. SAR studies indicate that specific substitutions can significantly affect biological activity and selectivity for different kinases .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

StudyFindings
Study 1Demonstrated significant inhibition of CDK2 with IC50 values in low micromolar range. Induced apoptosis in cancer cell lines including MCF-7.
Study 2Showed that modifications to the pyrazolo scaffold improved potency against multidrug-resistant cancer cells.
Study 3Investigated the compound's effects on microtubule dynamics, suggesting potential as a microtubule-targeting agent with anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol
Reactant of Route 2
Reactant of Route 2
2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。